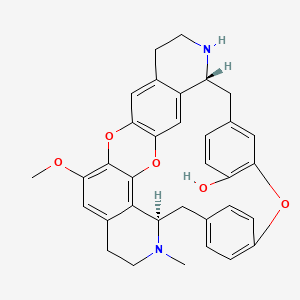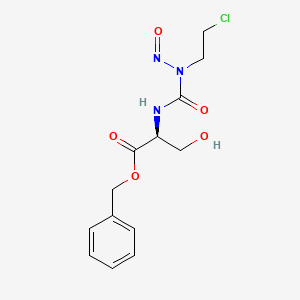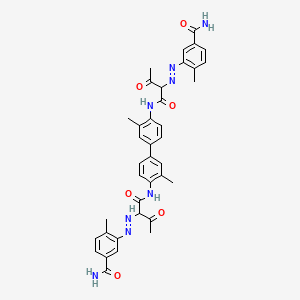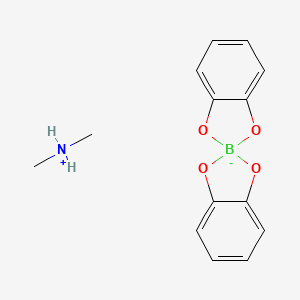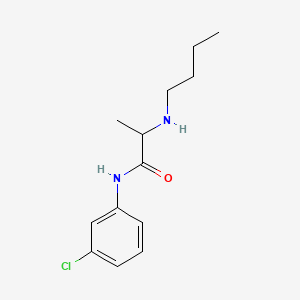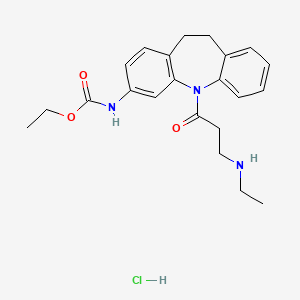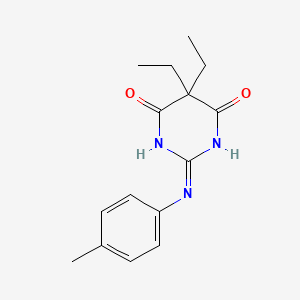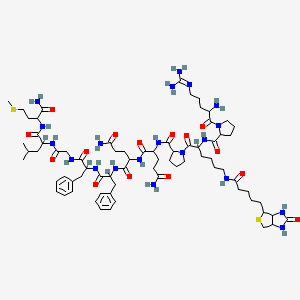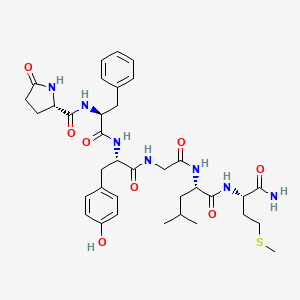
Lys-Val-Phe-Ala-Gly-Ile-Pro-Thr-Val
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of PTP-005 (kvfagiptv) involves several steps, including the expression and purification of the catalytic domain of receptor-type protein tyrosine phosphatases (RPTPs). The process typically involves the use of recombinant DNA technology to produce the protein in a suitable host, such as Escherichia coli. The protein is then purified using affinity chromatography techniques . Industrial production methods may involve scaling up these processes to produce larger quantities of the compound for research and commercial applications.
Análisis De Reacciones Químicas
PTP-005 (kvfagiptv) undergoes various chemical reactions, primarily involving its role as a phosphatase. It catalyzes the dephosphorylation of tyrosine residues on target proteins, which is a critical step in many signaling pathways. Common reagents used in these reactions include phosphopeptides and chromogenic or fluorescent substrates that allow for the measurement of phosphatase activity . The major products formed from these reactions are dephosphorylated proteins and inorganic phosphate.
Aplicaciones Científicas De Investigación
PTP-005 (kvfagiptv) has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein tyrosine phosphatases and their role in cellular signaling. In biology and medicine, it is investigated for its potential therapeutic applications in diseases such as cancer, diabetes, and autoimmune disorders, where aberrant tyrosine phosphorylation is a common feature . Additionally, it has industrial applications in the development of diagnostic assays and therapeutic agents targeting protein tyrosine phosphatases.
Mecanismo De Acción
The mechanism of action of PTP-005 (kvfagiptv) involves its ability to dephosphorylate tyrosine residues on target proteins. This dephosphorylation is mediated by the catalytic domain of the protein, which contains a conserved cysteine residue that acts as a nucleophile in the reaction. The molecular targets of PTP-005 (kvfagiptv) include various receptor and non-receptor protein tyrosine kinases, which are key regulators of cellular signaling pathways .
Comparación Con Compuestos Similares
PTP-005 (kvfagiptv) can be compared to other protein tyrosine phosphatases, such as PTP-1B and PTPRO. While all these compounds share the ability to dephosphorylate tyrosine residues, PTP-005 (kvfagiptv) is unique in its specific sequence and structural features that confer distinct substrate specificities and regulatory mechanisms . Similar compounds include PTP-1B, which is involved in insulin signaling, and PTPRO, which plays a role in immune cell regulation .
Propiedades
Número CAS |
1110659-71-6 |
|---|---|
Fórmula molecular |
C45H74N10O11 |
Peso molecular |
931.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C45H74N10O11/c1-9-26(6)36(44(64)55-21-15-19-32(55)41(61)54-37(28(8)56)43(63)53-35(25(4)5)45(65)66)51-33(57)23-48-38(58)27(7)49-40(60)31(22-29-16-11-10-12-17-29)50-42(62)34(24(2)3)52-39(59)30(47)18-13-14-20-46/h10-12,16-17,24-28,30-32,34-37,56H,9,13-15,18-23,46-47H2,1-8H3,(H,48,58)(H,49,60)(H,50,62)(H,51,57)(H,52,59)(H,53,63)(H,54,61)(H,65,66)/t26-,27-,28+,30-,31-,32-,34-,35-,36-,37-/m0/s1 |
Clave InChI |
PUYGURKYRZWSBE-DJGAPLCUSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


